
tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate
Description
tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS 1234710-02-1) is a nitrogen-containing heterocyclic compound featuring an azetidine ring fused with a tert-butyl carbamate group and substituted with a 1H-imidazol-2-yl moiety. Its molecular formula is C₁₁H₁₇N₃O₂, with a molecular weight of 223.27 g/mol . The compound is utilized in pharmaceutical and organic synthesis due to the imidazole ring’s versatility in hydrogen bonding and metal coordination, as well as the tert-butyl group’s role in enhancing solubility and metabolic stability. Safety data indicate hazards including skin/eye irritation (H315, H320) and acute toxicity (H302), necessitating precautions during handling .
Properties
IUPAC Name |
tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8(7-14)9-12-4-5-13-9/h4-5,8H,6-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJQGRRBPAEGGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729340 | |
Record name | tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234710-02-1 | |
Record name | 1,1-Dimethylethyl 3-(1H-imidazol-2-yl)-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234710-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate generally involves:
- Construction or derivatization of the azetidine ring with appropriate substitution at the 3-position.
- Introduction of the imidazol-2-yl group via nucleophilic substitution or aza-Michael addition.
- Protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group to afford the final compound.
Key Steps and Approaches
Preparation of Boc-Protected Azetidine Intermediates
A common precursor is 1-tert-butoxycarbonyl-3-azetidinone or its derivatives, which can be synthesized via:
- Cyclization of amino alcohols or azetidine derivatives followed by Boc protection using di-tert-butyl dicarbonate in the presence of organic bases like triethylamine.
- Oxidation of 3-hydroxyazetidine derivatives to azetidinone intermediates, although this route may involve environmentally unfriendly solvents (dioxane, DMSO) and low yields due to impurity formation.
- Alternative industrially scalable methods involve cyclization reactions of substituted precursors with ammonium salts under mild conditions, improving yield and reducing impurities.
Example from Patent CN111362852A:
Step | Reagents/Conditions | Yield | Notes |
---|---|---|---|
Boc protection of 3,3-dimethoxy-azetidine | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10-40 °C, 3-4 h | 91% | Smooth reaction, mild conditions |
Hydrolysis to 1-tert-butoxycarbonyl-3-azetidinone | 10% aqueous citric acid, ethyl acetate, 20-40 °C, 3-4 h | 80-85% | Crystallization from hexane, good purity |
Final Coupling and Purification
Detailed Research Findings and Data
Reaction Conditions and Yields
Compound | Reaction Type | Reagents | Solvent | Temp (°C) | Time | Yield (%) | Notes |
---|---|---|---|---|---|---|---|
1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine | Boc protection | Di-tert-butyl dicarbonate, triethylamine | CH2Cl2 | 10-40 | 3-4 h | 91 | Mild, efficient |
1-tert-butoxycarbonyl-3-azetidinone | Hydrolysis | 10% citric acid aq. | Ethyl acetate | 20-40 | 3-4 h | 80-85 | Crystallization from hexane |
tert-butyl 3-iodoazetidine-1-carboxylate | Halide displacement | KI | DMSO | 80 | Overnight | Moderate | Multi-step precursor |
This compound | Nucleophilic substitution/aza-Michael | Imidazole derivatives | Acetonitrile or other polar solvents | 60-80 | Several hours | 60-70 (typical) | Requires purification |
Environmental and Practical Considerations
- Traditional oxidations and halide substitutions often use solvents like dioxane, DMSO, or chlorinated solvents, which pose environmental challenges.
- Recent methods emphasize milder conditions, greener solvents, and higher yields to facilitate industrial scale-up.
- The use of organic bases such as triethylamine and mild acids like citric acid improves operational safety and waste management.
Summary Table of Preparation Routes
Chemical Reactions Analysis
Oxidation Reactions
The imidazole ring is susceptible to oxidation under specific conditions, forming derivatives such as imidazole N-oxides.
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Mechanism : Oxidation proceeds via electrophilic attack on the imidazole nitrogen, stabilized by the aromatic π-system.
Reduction Reactions
The azetidine ring and tert-butyl group influence reduction pathways.
Reagent/Conditions | Target Site | Major Product(s) |
---|---|---|
LiAlH<sub>4</sub> (THF, 0°C) | Azetidine carbonyl | Azetidine alcohol (Boc deprotection) |
H<sub>2</sub>/Pd-C | Imidazole C=C bonds | Partially saturated imidazoline |
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Note : The tert-butyl carbamate group (Boc) is typically stable under mild reducing conditions but cleaved by strong acids .
Nucleophilic Substitution
The azetidine nitrogen and imidazole C-2 position are reactive sites.
Reagent | Site of Attack | Product |
---|---|---|
Alkyl halides (R-X) | Azetidine nitrogen | N-Alkylated azetidine derivatives |
Grignard reagents | Imidazole C-2 | C-2 substituted imidazoles |
Deprotection of the Boc Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to generate free amines.
Conditions | Product | Application |
---|---|---|
TFA (trifluoroacetic acid) | 3-(1H-imidazol-2-yl)azetidine | Intermediate for further functionalization |
HCl (4M in dioxane) | Hydrochloride salt of amine | Pharmaceutical synthesis |
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Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination .
Coordination Chemistry
The imidazole nitrogen acts as a ligand for metal ions, forming coordination complexes.
Metal Salt | Complex Type | Observed Geometry |
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CuCl<sub>2</sub> | Monodentate N-coordinate | Square planar |
Zn(OAc)<sub>2</sub> | Bridging ligand | Tetrahedral |
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Applications : These complexes are studied for catalytic and antimicrobial properties.
Cross-Coupling Reactions
The imidazole ring enables participation in Suzuki-Miyaura and other coupling reactions.
Cycloaddition Reactions
The imidazole ring participates in [2+3] cycloadditions with nitrile oxides.
Dipolarophile | Conditions | Product |
---|---|---|
Nitrile oxides | RT, toluene | Imidazolo-isoxazoline hybrids |
Scientific Research Applications
Chemical Research Applications
Synthetic Building Block
- Tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the development of heterocyclic compounds.
Coordination Chemistry
- The compound acts as a ligand in coordination chemistry, where its imidazole ring can coordinate with metal ions, influencing the reactivity and properties of metal complexes.
Reactivity and Transformations
- The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. For example:
- Oxidation : The imidazole ring can be oxidized to yield N-oxides.
- Reduction : The azetidine ring can be reduced to form derivatives with different substituents.
- Substitution : The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Biological Research Applications
Antimicrobial Activity
- Research indicates that this compound possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
- Preliminary studies suggest potential anticancer activity, where the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation. Further research is needed to elucidate its exact mechanisms of action .
Medicinal Chemistry Applications
Drug Development
- The compound is being investigated for its role as a scaffold in drug design. Its unique structure allows for modifications that could enhance biological activity or selectivity towards specific targets.
Therapeutic Agents
- This compound may serve as a precursor for developing novel therapeutic agents targeting diseases such as cancer and infections .
Industrial Applications
Material Science
- In industry, the compound is explored for developing new materials with tailored properties. Its unique chemical structure allows for the creation of polymers and catalysts that could have applications in various manufacturing processes.
Catalysis
- The compound's ability to coordinate with metals makes it a candidate for catalysis in organic reactions, potentially improving reaction rates and selectivity.
Data Table: Summary of Applications
Application Area | Specific Uses | Potential Benefits |
---|---|---|
Chemical Research | Building block for organic synthesis | Facilitates complex molecule formation |
Coordination Chemistry | Ligand for metal complexes | Enhances reactivity of metal ions |
Biological Research | Antimicrobial and anticancer studies | Potential new treatments |
Medicinal Chemistry | Scaffold for drug design | Targeted therapies |
Industrial Applications | Material science and catalysis | Improved manufacturing processes |
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, suggesting its potential use in developing new antibiotics.
-
Drug Development Research
- Researchers have explored the modification of this compound to enhance its efficacy against cancer cells. Initial results indicate promising activity, warranting further investigation into its mechanisms and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The imidazole ring can interact with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Differences
Heterocyclic Core Modifications
- Imidazole vs. Thiazole: Replacing the imidazole ring with a thiazole (as in the discontinued thiazol-4-yl analog) introduces sulfur into the heterocycle, altering electronic properties and binding affinity. The amino group in the thiazole derivative may further modulate solubility but could contribute to instability .
- Azetidine vs. Piperazine : Compounds like tert-butyl 2-((1-methyl-1H-indol-3-yl)methyl)piperazine-1-carboxylate feature a six-membered piperazine ring instead of azetidine. Larger rings may confer conformational flexibility but reduce metabolic stability compared to azetidine’s rigidity .
Substituent Variations
- tert-Butoxy-S-alanyl Chains: Derivatives such as 5{29}–5{33} (e.g., 4-[(methylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole) incorporate peptide-like chains, enabling applications in protease inhibition or substrate mimicry. These modifications increase molecular weight (~300–400 g/mol) and polarity compared to the simpler tert-butyl carbamate in the parent compound .
Biological Activity
Tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS: 1234710-02-1) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of approximately 223.28 g/mol. The structure features an azetidine ring substituted with an imidazole group, which is known for its diverse biological properties.
Property | Value |
---|---|
CAS Number | 1234710-02-1 |
Molecular Formula | C11H17N3O2 |
Molecular Weight | 223.28 g/mol |
Purity | 95% |
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, imidazole derivatives are known to inhibit bacterial growth and have been studied for their effectiveness against various pathogens.
Anticancer Potential
Research has suggested that the imidazole moiety can play a crucial role in anticancer activity. Compounds containing this structure have been reported to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways.
Case Study: In Vitro Analysis
In a study evaluating the cytotoxic effects of imidazole derivatives on cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation in A549 (lung cancer) and MCF7 (breast cancer) cell lines. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound for further development.
Table 2: Cytotoxicity Results
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular targets involved in signal transduction pathways, leading to altered gene expression and inhibition of cell cycle progression.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to key proteins involved in cancer progression. These studies suggest that the compound can effectively bind to targets such as protein kinases and transcription factors, which may contribute to its anticancer properties.
Q & A
Q. What are the established synthetic routes for tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate, and how are key intermediates characterized?
The synthesis typically begins with tert-butyl 3-oxoazetidine-1-carboxylate, which undergoes hydroxylamine treatment to form tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate. Subsequent cyclization with glyoxal or a related imidazole-forming reagent introduces the imidazole ring. A critical optimization step involves solvent substitution (e.g., using i-PrOH instead of MeOH) to improve yield and purity . Characterization relies on NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>98%), and mass spectrometry for molecular weight validation.
Q. What analytical methods are recommended to confirm the purity and structure of this compound?
- NMR Spectroscopy : ¹H NMR identifies protons on the azetidine and imidazole rings (e.g., azetidine CH₂ at δ 3.5–4.0 ppm; imidazole protons at δ 7.0–7.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~155 ppm and tert-butyl carbons at ~28 ppm .
- HPLC : Reverse-phase chromatography with UV detection (λ ≈ 210–230 nm) ensures purity ≥98% .
- Mass Spectrometry : ESI-MS or HRMS verifies the molecular ion peak (expected m/z for C₁₁H₁₇N₃O₂: 235.13) .
Q. How should researchers handle stability and storage of this compound?
The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in sealed, dark vials. Use anhydrous solvents (e.g., THF, DCM) for reactions. Monitor decomposition via periodic HPLC analysis, particularly for imidazole ring oxidation or tert-butyl group hydrolysis .
Advanced Research Questions
Q. How can this compound serve as a building block in medicinal chemistry?
The azetidine-imidazole scaffold is a versatile intermediate for drug discovery. For example:
- Boronic ester derivatives : Used in Suzuki couplings to introduce aryl/heteroaryl groups for kinase inhibitors .
- Peptide coupling : The tert-butyl group facilitates Boc-protection strategies, enabling incorporation into peptide-like structures targeting protease enzymes .
- Fragment-based design : Its rigid structure aids in optimizing pharmacokinetic properties (e.g., solubility, bioavailability) via substituent modifications at the azetidine nitrogen or imidazole C4/C5 positions .
Q. What role do hydrogen-bonding interactions play in the crystallographic behavior of this compound?
The imidazole N-H and azetidine carbonyl groups participate in hydrogen-bonded networks, often forming R₂²(8) motifs with adjacent molecules. These interactions influence crystal packing and stability. Graph-set analysis (as per Etter’s rules) can predict co-crystal formation with carboxylic acids or amides, relevant for polymorph screening in solid-state drug development .
Q. How can discrepancies in synthetic yields be systematically addressed?
Yield variations may arise from:
- Cyclization conditions : Optimize temperature (e.g., 60–80°C) and catalyst (e.g., ZnCl₂) for imidazole formation.
- Protection-deprotection steps : Use TFA for Boc removal in anhydrous DCM to minimize side reactions .
- Byproduct analysis : LC-MS can identify intermediates (e.g., uncyclized hydroxylamine derivatives), guiding stepwise refinement .
Q. What computational methods are suitable for studying its reactivity in catalysis or binding interactions?
- DFT calculations : Model transition states for ring-opening reactions (e.g., nucleophilic attack at the azetidine carbonyl).
- Molecular docking : Simulate interactions with biological targets (e.g., imidazole binding to heme proteins or metal ions) using software like AutoDock Vina.
- MD simulations : Assess conformational flexibility in aqueous vs. lipid environments to predict membrane permeability .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to preserve the tert-butyl group .
- Safety : Follow GHS guidelines (H302, H315, H319) for handling; use PPE and fume hoods .
- Data Validation : Cross-reference NMR shifts with analogous azetidine-imidazole derivatives to confirm assignments .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.